Cas no 1805967-82-1 (2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid)

2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative with a difluoromethyl substituent, offering unique reactivity and structural versatility in synthetic chemistry. The presence of bromine atoms at the 2- and 6-positions enhances its utility as a building block for cross-coupling reactions, such as Suzuki or Stille couplings, enabling further functionalization. The difluoromethyl group introduces electron-withdrawing properties, which can influence the compound's reactivity and stability in various transformations. The carboxylic acid moiety provides an additional handle for derivatization, making it valuable for pharmaceutical and agrochemical applications. This compound is particularly suited for the synthesis of complex heterocycles or fluorinated analogs with potential biological activity.
2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid structure
1805967-82-1 structure
Product name:2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid
CAS No:1805967-82-1
MF:C7H3Br2F2NO2
MW:330.909027338028
CID:4850696

2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid
    • Inchi: 1S/C7H3Br2F2NO2/c8-3-1-2(6(10)11)4(7(13)14)5(9)12-3/h1,6H,(H,13,14)
    • InChI Key: SRSFOWAQKJDFOV-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)O)=C(C(F)F)C=C(N=1)Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 230
  • XLogP3: 3
  • Topological Polar Surface Area: 50.2

2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029072887-250mg
2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid
1805967-82-1 97%
250mg
$484.80 2022-04-01
Alichem
A029072887-1g
2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid
1805967-82-1 97%
1g
$1,534.70 2022-04-01
Alichem
A029072887-500mg
2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid
1805967-82-1 97%
500mg
$847.60 2022-04-01

Additional information on 2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid

Introduction to 2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid (CAS No. 1805967-82-1)

2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid, identified by the CAS number 1805967-82-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives, a class of heterocyclic compounds known for their diverse biological activities and industrial applications. The structural features of this molecule, including the presence of bromine and difluoromethyl substituents, make it a valuable intermediate in the synthesis of various pharmacologically active agents.

Thepyridinecore of 2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid provides a versatile scaffold for further functionalization, enabling the development of novel compounds with tailored properties. Thebromineatoms at the 2- and 6-positions introduce reactivity that is useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, thedifluoromethylgroup at the 4-position enhances lipophilicity and metabolic stability, key factors in drug design.

In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. 2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid has emerged as a crucial building block in this endeavor. Its unique structural attributes have been leveraged in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating compounds that interact withkinase enzymes, which are overexpressed in certain cancers. Thebrominated pyridinescaffold allows for precise modulation of binding affinity and selectivity, making it an attractive candidate for drug discovery programs.

Thedifluoromethylgroup is particularly noteworthy due to its ability to enhance the pharmacokinetic properties of drug candidates. This substituent can improve binding to biological targets by increasing hydrophobicity and reducing susceptibility to metabolic degradation. Consequently, derivatives of 2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid have been explored as potential treatments for inflammatory disorders, infectious diseases, and neurological conditions. Preliminary findings suggest that certain analogs exhibit promising anti-inflammatory and antiviral activities.

The pharmaceutical industry has also shown interest in this compound for its agrochemical applications. Pyridine derivatives are widely used in pesticides and herbicides due to their ability to interfere with essential biological processes in pests. Thebromineanddifluoromethylmoieties in 2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid contribute to its efficacy by enhancing binding to target enzymes or receptors in pests while minimizing toxicity to non-target organisms.

In academic research, 2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid has been employed as a precursor in synthetic chemistry investigations aimed at developing novel reaction methodologies. Its reactivity profile has facilitated the exploration of novel synthetic pathways, including transition-metal-catalyzed transformations and organocatalytic processes. These advancements not only contribute to the field of organic chemistry but also provide tools for more efficient drug synthesis.

The growing interest in this compound underscores its significance as a versatile intermediate in medicinal chemistry. As research continues to uncover new applications and synthetic possibilities, 2,6-Dibromo-4-(difluoromethyl)pyridine-3-carboxylic acid is poised to play an increasingly important role in the development of next-generation therapeutics and agrochemicals.

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